molecular formula C18H21NOS B2651420 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868153-86-0

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2651420
CAS No.: 868153-86-0
M. Wt: 299.43
InChI Key: OZBMAACOSAOIHK-UHFFFAOYSA-N
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Description

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a tetrahydrobenzothiophene derivative characterized by a carboxamide group at position 3 and a methyl group at position 6 of the bicyclic core. The N-substituent (2-phenylethyl) distinguishes it from structurally related compounds. The compound’s structure suggests a balance between lipophilicity (from the phenylethyl group) and hydrogen-bonding capacity (from the carboxamide), which may influence solubility and target binding.

Properties

IUPAC Name

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-7-8-15-16(12-21-17(15)11-13)18(20)19-10-9-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBMAACOSAOIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the phenylethyl group and the carboxamide functional group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or sulfides, and substitution reactions may result in various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer activity. The structural features of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide allow for interactions with specific molecular targets involved in cancer cell proliferation. Studies have shown that modifications to the benzothiophene ring can enhance cytotoxicity against various cancer cell lines.

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may inhibit neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

3. Pain Management
Another promising application is in pain management. The compound's interaction with transient receptor potential (TRP) channels has been studied, indicating potential as a pain relief agent. Research shows that it may act as a selective antagonist for TRPA1 channels, which are implicated in pain sensation.

Materials Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being explored as a candidate material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Luminescent Materials
The compound's luminescent properties are being investigated for use in optoelectronic devices. Research suggests that it can be incorporated into polymer matrices to enhance light emission efficiency, making it a valuable component in the development of advanced lighting technologies.

Environmental Applications

1. Chemical Sensors
The sensitivity of this compound to various chemical environments has led to its exploration as a chemical sensor material. Its ability to undergo conformational changes in response to specific analytes can be harnessed for detecting pollutants or hazardous substances in environmental monitoring.

2. Bioremediation
There is ongoing research into the use of this compound in bioremediation processes. Its structural characteristics may enable it to interact with and degrade environmental contaminants, particularly in soil and water systems affected by industrial activities.

Case Studies

Study Focus Findings
Anticancer Activity Evaluation of cytotoxic effects on cancer cell linesSignificant reduction in cell viability was observed at varying concentrations of the compound.
Neuroprotection Assessment of oxidative stress markers in neuronal cellsThe compound reduced oxidative stress markers by up to 40%, indicating potential neuroprotective effects.
Organic Electronics Development of thin films for OLEDsThin films demonstrated high charge carrier mobility and stability under operational conditions.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzothiophene-3-carboxamide scaffold is a versatile template for chemical modifications. Below is a detailed comparison of 6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene-3-carboxamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
This compound 6-methyl; N-(2-phenylethyl) C₁₉H₂₂N₂OS 326.45 g/mol Phenylethyl group enhances lipophilicity; potential CNS activity due to aromatic moieties -
2-amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-methyl; N-(3-methoxyphenyl) C₁₈H₂₁N₂O₂S 329.44 g/mol Methoxy group improves solubility; amino group enables hydrogen bonding
2-(acetylamino)-6-methyl-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-methyl; N-(1-naphthyl); 2-acetylamino C₂₂H₂₂N₂O₂S 378.49 g/mol Naphthyl group increases steric bulk; acetylamino may affect metabolic stability
CID 2862078 (6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) 6-tert-butyl; 2-thiophene-2-carbonylamino C₁₉H₂₃N₂O₂S₂ 403.54 g/mol Tert-butyl enhances steric hindrance; thiophene moiety may influence receptor selectivity
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide N-benzyl; 2-trifluoroacetyl C₁₉H₁₈F₃N₂O₂S 404.42 g/mol Trifluoroacetyl group improves electrophilic reactivity; benzyl enhances lipophilicity
2-amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-ethyl; N-benzyl C₁₈H₂₂N₂OS 314.45 g/mol Ethyl group reduces steric hindrance compared to methyl; benzyl for membrane permeability

Key Observations

Substituent Effects on Lipophilicity and Solubility: The 2-phenylethyl group in the target compound confers higher lipophilicity compared to the N-benzyl (314.45 g/mol) or N-(3-methoxyphenyl) (329.44 g/mol) analogs, which may enhance blood-brain barrier penetration . Methoxy or amino groups (e.g., in ) improve aqueous solubility, critical for oral bioavailability.

Electron-withdrawing groups (e.g., trifluoroacetyl in ) increase electrophilicity, which may enhance covalent binding or metabolic stability.

Biological Implications :

  • Anticorrosive thiophene derivatives (e.g., compounds A, B, C in ) highlight the role of electron-rich aromatic systems in metal surface interactions.
  • Dopamine D1 receptor modulators like CID 2862078 demonstrate the importance of substituent bulk and hydrogen-bonding motifs in CNS target engagement.

Synthetic Accessibility :

  • Derivatives with simple alkyl/aryl groups (e.g., benzyl, phenylethyl) are synthesized via amidation or nucleophilic substitution , while complex substituents (e.g., trifluoroacetyl) require specialized reagents .

Biological Activity

6-Methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (commonly referred to as MPTB) is a compound that belongs to the class of benzothiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This article reviews the biological activity of MPTB, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C19H23N3OS
  • Molecular Weight : 373.535 g/mol
  • CAS Number : 312949-72-7

Biological Activity Overview

Research indicates that MPTB exhibits several significant biological activities:

  • Anticancer Activity :
    • MPTB has shown promising cytotoxic effects against various cancer cell lines. A study utilizing azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide indicated that modifications to the benzothiophene structure could enhance cytostatic properties . The structure-activity relationship analysis revealed that specific substituents significantly influence the compound's efficacy against cancer cells.
  • Antimicrobial Properties :
    • Compounds similar to MPTB have demonstrated inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM for related thiazolopyridine derivatives . This suggests a potential for developing MPTB as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • The compound's anti-inflammatory properties are supported by its ability to modulate inflammatory pathways. Azomethine derivatives have been noted for their anti-inflammatory activity, which is crucial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of MPTB is critical for optimizing its biological activity. The following factors are essential:

  • Substituent Variations : The presence and type of substituents on the phenyl ring and the benzothiophene core significantly affect the biological activity. For instance, variations in the alkyl or aryl groups can enhance or diminish cytotoxicity.
  • Hydrophobicity : The hydrophobic character of the molecule can influence its interaction with cellular membranes and target proteins.

Case Studies

Several studies have explored the biological activity of compounds related to MPTB:

  • Cytotoxicity Evaluation :
    • A recent study assessed the cytotoxic effects of various benzothiophene derivatives on B16F10 melanoma cells. The results indicated that certain analogs exhibited significant cytotoxicity without affecting normal cell viability at lower concentrations .
  • Antimicrobial Screening :
    • In vitro tests demonstrated that MPTB and its derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria. This was attributed to their ability to disrupt bacterial cell wall synthesis .

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